molecular formula C17H13FN2O2 B2877377 4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034226-65-6

4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2877377
CAS No.: 2034226-65-6
M. Wt: 296.301
InChI Key: AFEJYISYUZKONT-UHFFFAOYSA-N
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Description

4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with a fluoro group, a pyridine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group can produce an amine.

Scientific Research Applications

4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-((6-(pyridin-3-yl)methyl)benzamide): Lacks the furan ring, which may affect its binding affinity and specificity.

    N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide: Lacks the fluoro group, which may influence its reactivity and stability.

    4-chloro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide: Substitutes the fluoro group with a chloro group, potentially altering its chemical properties.

Uniqueness

4-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzamide is unique due to the presence of both the fluoro group and the furan ring, which can enhance its binding affinity, specificity, and reactivity. These structural features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-fluoro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-15-4-2-13(3-5-15)17(21)20-10-12-1-6-16(19-9-12)14-7-8-22-11-14/h1-9,11H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEJYISYUZKONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=CN=C(C=C2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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